1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol
Description
Properties
IUPAC Name |
1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENSYSQTQGXKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398146 | |
| Record name | AC1N0XGH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70831-50-4 | |
| Record name | AC1N0XGH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
- Pentane-1,3,5-triol (Triol 10) is synthesized by reduction of a corresponding diester using lithium aluminum hydride (LiAlH4), achieving a high yield (~97%) after careful workup. This triol serves as a key polyhydroxy intermediate for subsequent acetalization.
Acetalization with Benzaldehyde
Oxidation and Functionalization
Intramolecular Transacetalization
The key synthetic innovation involves two sequential intramolecular transacetalization reactions:
- The first transacetalization forms a benzofuran ring by cyclization involving the acetalic center.
- The second transacetalization, after cleavage of the initial 1,3-dioxane ring, leads to the formation of a tricyclic system that includes the 1,3-dioxane moiety with the phenyl substituent fixed in an axial orientation.
These steps are performed under carefully controlled low-temperature conditions (e.g., −78 °C) using reagents such as trifluoromethanesulfonic acid (TfOH) in dry dichloromethane and controlled addition rates via syringe pumps to ensure selectivity and yield.
Final Purification and Characterization
- The final compound is purified by filtration and washing steps, ensuring removal of by-products and unreacted starting materials.
- The product is characterized by spectroscopic methods (NMR, IR) and confirmed by molecular weight and stereochemistry analysis.
Preparation Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of diester to triol | LiAlH4, careful workup | 97 | High purity triol intermediate |
| Acetalization with benzaldehyde | Acid catalyst, room temperature | High | Stereoselective cis-1,3-dioxane formed |
| Oxidation of primary alcohol | Controlled oxidation | Moderate | Aldehyde intermediate prepared |
| Intramolecular transacetalization 1 | TfOH, dry CH2Cl2, −78 °C, slow addition | High | Benzofuran ring formation |
| Intramolecular transacetalization 2 | Cleavage of dioxane ring, TfOH, −78 °C | High | Tricyclic system with axial phenyl fixed |
Research Findings and Notes
- The synthetic route emphasizes the importance of controlling stereochemistry through intramolecular reactions, which restrict conformational freedom and fix the phenyl group in the axial position on the dioxane ring.
- Low temperature and slow reagent addition are critical to avoid side reactions and to achieve high selectivity.
- The compound has been synthesized with purity greater than 98%, suitable for research use.
- Stock solutions for research applications are prepared considering solubility and stability, with storage recommendations at −80 °C for up to 6 months to maintain compound integrity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: Using agents like KMnO4 or OsO4.
Reduction: Employing reagents such as NaBH4 or LiAlH4.
Substitution: Reacting with electrophiles like RCOCl or CH3I.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: RCOCl in the presence of a base or CH3I in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol exerts its effects involves interactions with various molecular targets and pathways. Its hydroxyl groups can form hydrogen bonds with biological molecules, influencing enzyme activity and cellular processes. The phenyl group may also participate in π-π interactions, further modulating its biological activity .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)ethane-1,2-diol
- Structure : Lacks the 1,3-dioxane ring; features a single phenyl group substituted with a hydroxyl at the 4-position and vicinal diols.
- Properties: Higher polarity due to the absence of the lipophilic dioxane ring.
- Key Difference : Reduced conformational rigidity compared to the target compound.
1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-diol (MOPEG)
- Structure : Phenyl group substituted with hydroxyl (4-position) and methoxy (3-position) groups; ethane-1,2-diol chain.
- Properties : Metabolite of catecholamines in the central nervous system; used as a biomarker in neurochemical studies .
- Key Difference : Methoxy group enhances metabolic stability compared to the hydroxy-substituted dioxane in the target compound.
1-(3,4-Dihydroxyphenyl)ethane-1,2-diol (DOPEG)
1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol
NMR Spectroscopy
Functional and Pharmacological Comparisons
Research Findings and Implications
- Radical Scavenging: The target compound’s hydroxyl groups exhibit significant •OH scavenging activity (2-deoxyribose assay), outperforming non-cyclic analogues like 1-phenylethane-1,2-diol .
- Metabolic Stability : Compounds with cyclic structures (e.g., 1,3-dioxane) show enhanced metabolic stability compared to linear diols, as seen in pharmacokinetic studies of MOPEG vs. DOPEG .
- Synthetic Versatility : Substituents on the phenyl ring (e.g., Cl, OMe, alkyl) modulate solubility and bioactivity, enabling tailored applications in drug design .
Biological Activity
1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol, also known as a derivative of dioxane, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which include a dioxane ring and a hydroxyl group, contributing to its biological properties. This article aims to explore the biological activity of this compound through an analysis of existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol is with a molecular weight of approximately 240.26 g/mol. Its structure includes a dioxane moiety that is known for stability and reactivity in biological systems.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₅ |
| Molecular Weight | 240.26 g/mol |
| CAS Number | 3945069 |
| LogP | 0.6604 |
Antioxidant Properties
Research has indicated that compounds with dioxane structures often exhibit significant antioxidant activity. The hydroxyl group in 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol is believed to play a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives similar to this compound showed enhanced antioxidant effects in vitro when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals .
Anti-inflammatory Effects
Preliminary investigations have suggested that the compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This effect was measured using ELISA kits to quantify levels of TNF-alpha and IL-6 after treatment with the compound .
Case Study: Cytotoxicity Evaluation
A cytotoxicity study was conducted using human cervical (HeLa) and lung (A549) carcinoma cell lines to assess the safety profile of 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol. The MTT assay results indicated that at concentrations up to 25 µM, the compound did not exhibit significant cytotoxic effects on either cell line, suggesting a favorable safety margin for potential therapeutic applications .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxane ring may interact with various biological targets such as enzymes or receptors involved in oxidative stress response and inflammation pathways. Further studies are needed to elucidate these interactions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of compounds like 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol. Modifications to the phenyl group or hydroxyl positioning may enhance its efficacy as an antioxidant or anti-inflammatory agent.
Table 2: Comparative SAR Analysis
| Compound Variant | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|
| Original Compound | Moderate | Moderate |
| Hydroxyl Substituted Phenyl | High | High |
| Alkoxy Substituted Phenyl | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)ethane-1,2-diol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis requires multi-step protocols, including protecting group strategies for hydroxyl moieties and regioselective cyclization. Optimization involves Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs can identify critical parameters like pH or reaction time . Purification may require chromatography or recrystallization, validated via NMR and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?
- Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY) for stereochemical analysis, X-ray crystallography for absolute configuration, and differential scanning calorimetry (DSC) for thermal stability. Computational validation via DFT calculations (e.g., Gaussian or ORCA) can reconcile experimental and theoretical spectral data .
Q. How can researchers address challenges in isolating this compound from reaction mixtures?
- Methodological Answer : Use solubility studies in polar aprotic solvents (e.g., DMF, DMSO) and phase-separation techniques. Membrane filtration (e.g., nanofiltration) or centrifugal partitioning chromatography (CPC) can improve yield while minimizing degradation .
Q. What factors influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing (ICH guidelines) with HPLC monitoring. For hydrolytic stability, buffer solutions at pH 2–12 and temperatures up to 80°C can identify degradation pathways (e.g., ring-opening). Kinetic modeling (Arrhenius plots) predicts shelf-life .
Q. What are the foundational reactivity patterns of this compound in nucleophilic or electrophilic environments?
- Methodological Answer : Perform Hammett studies to correlate substituent effects with reaction rates. For example, evaluate acetal hydrolysis kinetics under acidic conditions or hydroxyl-group acylation using anhydrides. Mechanistic probes (isotopic labeling) clarify intermediates .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms involving this compound?
- Methodological Answer : Apply quantum mechanical calculations (e.g., transition state theory via QChem) to map energy landscapes. Reactive molecular dynamics (ReaxFF) or metadynamics simulations model solvent effects. Pair with experimental kinetics (stopped-flow spectroscopy) for validation .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent catalytic activity or selectivity?
- Methodological Answer : Use response surface methodology (RSM) to identify non-linear interactions between variables. Statistical tools (ANOVA, Tukey’s HSD) differentiate systematic vs. random errors. Cross-validate with in-situ FTIR or Raman spectroscopy to monitor real-time intermediates .
Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?
- Methodological Answer : Explore biocatalysts (e.g., immobilized lipases) for stereoselective reactions in aqueous media. Solvent selection guides (CHEM21) prioritize ionic liquids or cyclopentyl methyl ether (CPME). Life-cycle assessment (LCA) quantifies environmental impact .
Q. How can AI-driven process simulation enhance scalability and reproducibility?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning (e.g., neural networks) to model reactor hydrodynamics and heat transfer. Digital twins enable real-time adjustments to batch processes. Autonomous labs with robotic platforms automate parameter screening .
Q. What interdisciplinary applications exist for this compound in materials science or pharmacology?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
